molecular formula C16H17Br B066443 4-Bromo-4'-tert-butylbiphenyl CAS No. 162258-89-1

4-Bromo-4'-tert-butylbiphenyl

Cat. No. B066443
CAS RN: 162258-89-1
M. Wt: 289.21 g/mol
InChI Key: QYNWFBYWVPMMRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-4'-tert-butylbiphenyl involves bromination processes that are critical for introducing the bromo functional group into the biphenyl structure. One approach includes the bromination of biphenyl using an orientation catalyst to control the reaction and minimize by-products effectively (Jia Feng-cong, 2006). Additionally, related processes have been studied for synthesizing intermediates that could be relevant to 4-Bromo-4'-tert-butylbiphenyl (Ren Guo-du, 2001).

Molecular Structure Analysis

The molecular structure of 4-Bromo-4'-tert-butylbiphenyl and similar compounds has been analyzed through various spectroscopic methods and density functional theory (DFT) calculations. These studies reveal details about the electronic structure, including the HOMO and LUMO energies, indicating stability and reactivity. For instance, a related compound, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, demonstrated stable molecular structure and considerable nonlinear optical properties through DFT analysis and spectroscopic characterization (Ö. Tamer et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 4-Bromo-4'-tert-butylbiphenyl highlight its reactivity and potential for forming various derivatives. The bromo functional group allows for nucleophilic substitution reactions, enabling the synthesis of a wide range of organoselenium compounds and other derivatives. For example, organoselenium compounds derived from similar brominated precursors exhibit unique chemical behaviors due to intramolecular interactions (Sanjio S. Zade et al., 2005).

Scientific Research Applications

  • Synthesis of Molecular Electronics Components : 4-Bromo-4'-tert-butylbiphenyl serves as a precursor in synthesizing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, crucial for molecular electronics. These materials are derived from aryl bromides like 4-Bromo-4'-tert-butylbiphenyl through efficient synthetic transformations (Stuhr-Hansen et al., 2005).

  • Study of Lithium-Bromine Exchange Reactions : This compound is used to investigate the lithium-bromine exchange reactions in various solvents, a key process in organic synthesis. The study explores the interaction of 1-bromo-4-tert-butylbenzene with n-BuLi or t-BuLi, providing insights into solvent effects on such reactions (Bailey et al., 2006).

  • Creation of Emission-Tuned Nanoparticles : In the field of nanotechnology, 4-Bromo-4'-tert-butylbiphenyl derivatives are used for the synthesis of brightly emitting nanoparticles. These nanoparticles have applications in fluorescence imaging and potentially in optoelectronics (Fischer et al., 2013).

  • Synthesis of 4-Tert-butylphenylboronic Acid : This compound is also important in the synthesis of 4-tert-butylphenylboronic acid, a key intermediate in various organic reactions (He Quan-guo, 2007).

  • Investigating Thermal Transformations : Its thermal stability and transformation properties are studied to understand the behavior of compounds with a tert-butyl moiety under high temperatures. This is important for determining critical parameters and processing conditions for such compounds (Repkin et al., 2010).

Safety and Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-4-(4-tert-butylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Br/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNWFBYWVPMMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433516
Record name 4-Bromo-4'-tert-butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-tert-butylbiphenyl

CAS RN

162258-89-1
Record name 4-Bromo-4'-tert-butylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-4'-(TERT-BUTYL)BIPHENYL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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